REACTION_CXSMILES
|
[CH2:1]([Zn]CC)C.FC(F)(F)C(O)=O.C(I)I.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH:24]=[CH2:25])=[C:19]([Cl:26])[CH:18]=1>C(Cl)Cl>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH:24]2[CH2:1][CH2:25]2)=[C:19]([Cl:26])[CH:18]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(I)I
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC=C)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly (gas evolution)
|
Type
|
ADDITION
|
Details
|
Upon addition completion
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min and further at r.t. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with 2N aq. HCl soln
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted with DCM (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flashmaster (column: 100 g, flow: 45 mL/min, 30 fractions of 45 mL, Heptane to Heptane+5% AcOEt)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OC1CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |